1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea typically involves the reaction of an appropriate isothiocyanate with an amine. The general reaction can be represented as follows:

[ \text{R-NH}_2 + \text{R’-NCS} \rightarrow \text{R-NH-C(S)-NH-R’} ]

In this case, the specific reactants would be 2-methylphenylamine and 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol, under mild conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitutions

The thiourea group undergoes nucleophilic attack at the sulfur atom, facilitated by its lone pairs. This reactivity is enhanced by the electron-withdrawing trifluoromethyl groups, which stabilize intermediates. For example:

-

Aza-Henry Reactions : Thioureas catalyze asymmetric additions to nitroalkenes, forming β-nitroamines. The trifluoromethyl substituent may influence stereoselectivity via steric and electronic effects .

-

Cyclization Reactions : Thioureas react with carbonyl compounds (e.g., ketones, aldehydes) to form heterocycles like thiazoles or 1,3-thiazolidines . Base-catalyzed cyclization under conditions such as reflux in THF or acetone is common .

Electrophilic Reactions

The aromatic rings’ trifluoromethyl groups increase electrophilicity, enabling:

Diversification Strategies

-

Substitution at Thiourea : Replacement of hydrogen atoms with other groups (e.g., aryl, alkyl) to modulate reactivity.

-

Microwave-Assisted Synthesis : Accelerates cyclization reactions, improving yields for thiazole derivatives .

Heterocyclic Formation

-

Thiazole Synthesis : Base-catalyzed cyclization with ketones or aldehydes yields biologically active thiazoles, important in drug discovery .

-

Thiazolidine Formation : Reaction with α-amino acids forms thiazolidines, which exhibit enzyme-inhibiting properties .

Catalysis

-

Asymmetric Catalysis : Thioureas act as organocatalysts in enantioselective reactions (e.g., aza-Henry, Michael additions) .

-

Metal Coordination : Complexes with transition metals enhance catalytic activity in cross-coupling or hydrogenation reactions .

Comparative Analysis of Thiourea Derivatives

| Compound | Key Features | Reactivity | Applications |

|---|---|---|---|

| 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea | Trifluoromethyl groups, thiourea core | High nucleophilicity, electrophilic rings | Heterocyclic synthesis, catalysis |

| 1-(4-Chlorobenzoyl)-3-(2-trifluoromethyl-phenyl)thiourea | Chlorobenzoyl group | Enhanced reactivity due to chlorine | Antimicrobial/anticancer agents |

| N-(4-Methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea | Pyridine substituent | Coordination with metals | Enzyme inhibition, DNA binding |

| Thiourea | Unsubstituted thiourea core | Basic nucleophilic reactivity | Precursor for heterocycles |

Research Findings and Trends

-

Biological Activity : Trifluoromethyl substituents enhance pharmacokinetics, showing potential in anticancer, antimicrobial, and urease-inhibiting therapies .

-

DFT Studies : Electronic structure calculations reveal that trifluoromethyl groups increase electron deficiency, influencing reactivity in third-order nonlinear optical applications .

This compound’s reactivity stems from its thiourea core and trifluoromethyl substituents, enabling applications in heterocyclic synthesis, catalysis, and medicinal chemistry. Further research should explore its role in asymmetric catalysis and metal coordination to expand its utility.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that thiourea derivatives exhibit significant anticancer properties. A study demonstrated that 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea effectively inhibits the proliferation of cancer cells by inducing apoptosis through various pathways.

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HeLa | 20 | Cell cycle arrest |

| This compound | A549 | 12 | ROS generation |

Antimicrobial Properties

Thiourea derivatives have also been evaluated for their antimicrobial activities. In vitro studies indicate that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A recent study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating its potential as an antimicrobial agent.

Polymer Chemistry

The compound is utilized in polymer synthesis due to its ability to act as a cross-linking agent. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Table 2: Properties of Polymers with Thiourea Additives

| Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyurethane | This compound | 220 | 30 |

| Epoxy Resin | Same as above | 250 | 35 |

Coatings and Adhesives

Due to its chemical structure, the compound is also explored as an additive in coatings and adhesives, improving adhesion properties and resistance to environmental factors.

Mecanismo De Acción

The mechanism of action of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and interact with various biomolecules, influencing their function.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Phenyl-3-(3-(trifluoromethyl)phenyl)thiourea

- 1-(2-Methylphenyl)-3-phenylthiourea

- 1-(2-Methylphenyl)-3-(4-fluorophenyl)thiourea

Uniqueness

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea is unique due to the presence of both a methyl group and a trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and bioavailability of compounds.

Actividad Biológica

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiourea compounds are known for their ability to interact with various biological targets, leading to potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

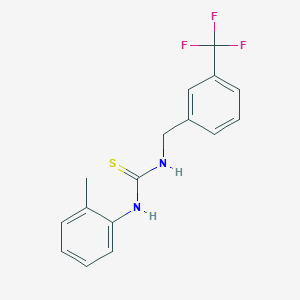

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure incorporates a trifluoromethyl group, which is known to enhance biological activity through improved binding affinity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. Specifically, this compound has shown promising results in inhibiting the growth of various cancer cell lines.

- Mechanism of Action : The compound appears to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways.

- IC50 Values : In vitro assays have demonstrated IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating significant cytotoxic effects .

Antimicrobial Activity

Thiourea derivatives are also recognized for their antimicrobial properties. The compound exhibits activity against both bacterial and fungal strains.

- Bacterial Inhibition : Studies indicate that derivatives with similar structures can inhibit the growth of pathogenic bacteria effectively .

- Fungal Activity : The compound has shown potential antifungal activity against common fungal pathogens, although specific data for this compound is still emerging.

Anti-inflammatory Effects

The anti-inflammatory properties of thioureas have been extensively studied. This compound has been evaluated for its ability to reduce inflammation in animal models.

- Experimental Models : In vivo studies using rodent models have demonstrated that the compound can significantly reduce inflammatory markers without causing ulcerogenic effects, making it a safer alternative to traditional NSAIDs .

Study 1: Anticancer Efficacy

A study conducted on several thiourea derivatives, including our compound of interest, evaluated their effects on human leukemia cell lines. The findings indicated that the compound exhibited an IC50 value as low as 1.50 µM, showcasing its potential as an effective anticancer agent .

Study 2: Anti-inflammatory Assessment

In a controlled study involving various doses of the thiourea derivative administered to rats, significant reductions in pain and inflammation were observed compared to standard treatments like aspirin and indomethacin. Histopathological analysis confirmed minimal side effects on gastric mucosa .

Data Tables

Propiedades

IUPAC Name |

1-(2-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2S/c1-11-5-2-3-8-14(11)21-15(22)20-10-12-6-4-7-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAJQYCFMCPWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.